molecular formula C14H19NO B13057595 (1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine

(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine

Cat. No.: B13057595
M. Wt: 217.31 g/mol
InChI Key: XBTLWQZDIUCUNQ-AWEZNQCLSA-N
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Description

(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is an organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and propargylamine.

    Reaction Conditions: The key steps may include condensation reactions, reduction, and purification processes. For example, the aldehyde group of 3-cyclopentyloxybenzaldehyde can be condensed with propargylamine under basic conditions to form the desired product.

    Industrial Production Methods: Industrial production may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which (1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Methoxyphenyl)prop-2-enylamine: Similar structure with a methoxy group instead of a cyclopentyloxy group.

    (1S)-1-(3-Ethoxyphenyl)prop-2-enylamine: Similar structure with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is unique due to the presence of the cyclopentyloxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(1S)-1-(3-cyclopentyloxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C14H19NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,15H2/t14-/m0/s1

InChI Key

XBTLWQZDIUCUNQ-AWEZNQCLSA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=CC=C1)OC2CCCC2)N

Canonical SMILES

C=CC(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

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